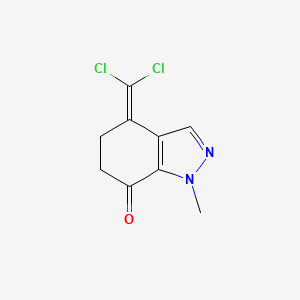
4-(Dichloromethylidene)-1-methyl-1,4,5,6-tetrahydro-7H-indazol-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Dichloromethylidene)-1-methyl-1,4,5,6-tetrahydro-7H-indazol-7-one is a chemical compound known for its unique structure and reactivity It belongs to the class of indazole derivatives, which are compounds containing a bicyclic structure consisting of a benzene ring fused to a pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dichloromethylidene)-1-methyl-1,4,5,6-tetrahydro-7H-indazol-7-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-1,4,5,6-tetrahydro-7H-indazol-7-one with dichloromethylidene chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Dichloromethylidene)-1-methyl-1,4,5,6-tetrahydro-7H-indazol-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the dichloromethylidene group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce a variety of substituted indazole derivatives .
Applications De Recherche Scientifique
4-(Dichloromethylidene)-1-methyl-1,4,5,6-tetrahydro-7H-indazol-7-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mécanisme D'action
The mechanism of action of 4-(Dichloromethylidene)-1-methyl-1,4,5,6-tetrahydro-7H-indazol-7-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signaling pathways related to cell growth and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloromethane: A simple organochlorine compound used as a solvent.
1-(Dichloromethylidene)-4-methylcyclohexane: Another compound with a dichloromethylidene group, used in various chemical reactions.
Uniqueness
4-(Dichloromethylidene)-1-methyl-1,4,5,6-tetrahydro-7H-indazol-7-one is unique due to its indazole core structure, which imparts specific chemical and biological properties
Propriétés
Numéro CAS |
138212-14-3 |
|---|---|
Formule moléculaire |
C9H8Cl2N2O |
Poids moléculaire |
231.08 g/mol |
Nom IUPAC |
4-(dichloromethylidene)-1-methyl-5,6-dihydroindazol-7-one |
InChI |
InChI=1S/C9H8Cl2N2O/c1-13-8-6(4-12-13)5(9(10)11)2-3-7(8)14/h4H,2-3H2,1H3 |
Clé InChI |
HHZLDOBNLNFULV-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=N1)C(=C(Cl)Cl)CCC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



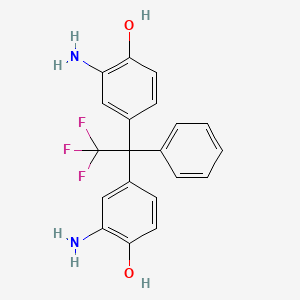
![2-Propenamide, 2-[(phenylthio)methyl]-](/img/structure/B14264180.png)
![4-[2-(5-Chloro-2-hydroxyphenyl)hydrazinylidene]-3,5-dihydroxycyclohexa-2,5-dien-1-one](/img/structure/B14264186.png)
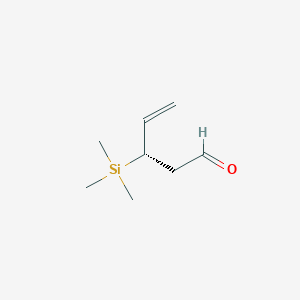
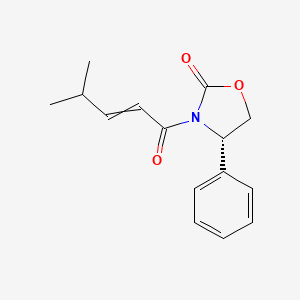
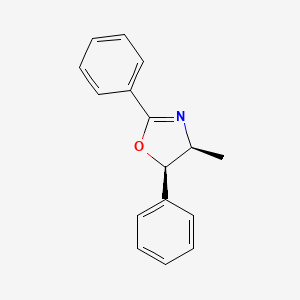
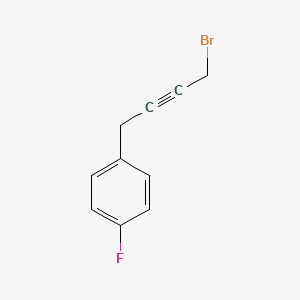
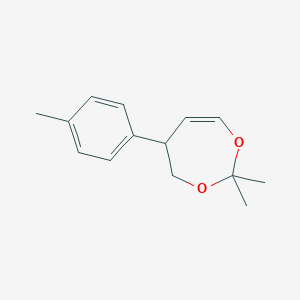
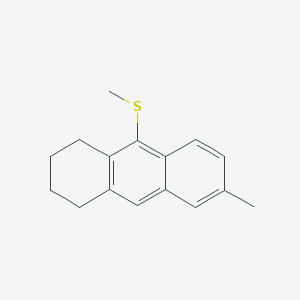


![1-(Chloromethyl)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14264253.png)
![(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]pentanedioic acid](/img/structure/B14264269.png)
